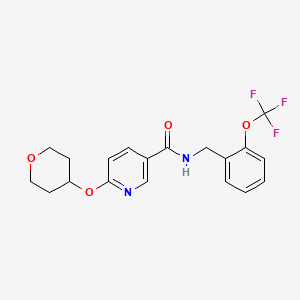

6-((tetrahidro-2H-piran-4-il)oxi)-N-(2-(trifluorometoxi)bencil)nicotinamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core, which is a derivative of nicotinic acid, and is functionalized with a tetrahydropyran-4-yloxy group and a trifluoromethoxybenzyl group. These modifications impart unique chemical and biological properties to the compound, making it a valuable subject of study.

Aplicaciones Científicas De Investigación

The biological activity of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is attributed to its interactions with multiple biological targets:

1. Enzyme Inhibition:

Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, particularly nicotinamide adenine dinucleotide (NAD)-dependent enzymes. This inhibition could have implications for metabolic disorders.

2. Receptor Binding:

The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis. This suggests potential applications in cancer therapy.

3. Anti-inflammatory Effects:

Research indicates that similar compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

1. In Vitro Studies:

Research on cell lines has shown that compounds with similar structures can inhibit cell proliferation in cancer models. For example, a study found that a related nicotinamide derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

2. Animal Models:

In vivo studies using mouse models demonstrated that similar compounds could reduce tumor growth rates when administered orally, suggesting potential therapeutic applications in oncology.

3. Pharmacokinetics:

Studies have indicated favorable pharmacokinetic profiles for related compounds, including good oral bioavailability and metabolic stability, which are critical for therapeutic efficacy.

Métodos De Preparación

The synthesis of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide involves multiple steps, typically starting with the preparation of the nicotinamide core. The tetrahydropyran-4-yloxy group is introduced through an etherification reaction, while the trifluoromethoxybenzyl group is attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .

Análisis De Reacciones Químicas

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethoxybenzyl group can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .

Mecanismo De Acción

The mechanism of action of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparación Con Compuestos Similares

6-((Tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide can be compared with other similar compounds, such as:

- 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

- 6-((Tetrahydro-2H-pyran-4-yl)oxy)-2-pyridinemethanol These compounds share structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .

Actividad Biológica

The compound 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydropyran moiety and a trifluoromethoxy group attached to a benzyl and nicotinamide backbone. Its molecular formula is C18H20F3N2O3, with a molecular weight of 364.36 g/mol. The structural features suggest potential interactions with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways. The trifluoromethoxy group may enhance lipophilicity, facilitating blood-brain barrier penetration, which is crucial for CNS-targeted therapies.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antidepressant and anxiolytic activities. For instance, a series of tetrahydropyran derivatives demonstrated dual CNS stimulant and depressant effects in animal models, suggesting that the compound may also possess similar properties .

Antioxidant Activity

Compounds containing nicotinamide structures have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in neuronal tissues. This effect could be beneficial in neurodegenerative conditions where oxidative damage is prevalent.

Anti-inflammatory Properties

Preliminary data suggest that the compound may exhibit anti-inflammatory activity. Compounds with similar scaffolds have shown efficacy in reducing pro-inflammatory cytokine production, which could be relevant in conditions such as arthritis or other inflammatory diseases .

Study 1: CNS Stimulation and Depression

A pharmacological evaluation was conducted on a series of tetrahydropyran derivatives, revealing that some compounds induced both CNS stimulation and depression within the same animal models. This dual activity was assessed using various behavioral tests, indicating potential for treating mood disorders .

Study 2: Antioxidant Efficacy

In vitro assays demonstrated that related compounds significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures. This suggests that 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide may also confer neuroprotection through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-(oxan-4-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-4-2-1-3-13(16)11-24-18(25)14-5-6-17(23-12-14)27-15-7-9-26-10-8-15/h1-6,12,15H,7-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNGCBSFBBGBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.